molecular formula C28H26N6 B2627426 1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE CAS No. 890614-71-8

1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE

Cat. No.: B2627426
CAS No.: 890614-71-8
M. Wt: 446.558
InChI Key: JSPZNSGHWOQOAF-UHFFFAOYSA-N
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Description

1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the reaction of enaminonitriles with hydrazine hydrate to form aminopyrazoles, which are then reacted with formylated acetophenones under reflux conditions in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is known for its regioselectivity and efficiency.

Chemical Reactions Analysis

1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE can be compared to other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 6-methylpyridin-2-yl group, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPZNSGHWOQOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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